molecular formula C17H15N5O3S B5753680 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No.: B5753680
M. Wt: 369.4 g/mol
InChI Key: RZIDCJVXKLWXNU-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a phenyltetrazole-thio group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c23-16(18-12-6-7-14-15(10-12)25-9-8-24-14)11-26-17-19-20-21-22(17)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCJVXKLWXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N3OC_{20}H_{23}N_{3}O, and it has a molecular weight of approximately 339.42 g/mol. The compound features a benzodioxin moiety linked to a tetrazole group via a thioacetamide structure, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various thiol and acetamide precursors. The process often employs standard organic synthesis techniques including reflux conditions and the use of bases such as sodium hydroxide or lithium hydride to facilitate the formation of the desired thioamide linkages .

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown promising activity against various cancer cell lines, including lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cells. These studies suggest that modifications to the benzodioxin or tetrazole moieties can enhance antiproliferative effects .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
3bA54912.5Apoptosis induction
4aNIH/3T315.0Necrosis pathway

Antioxidant Activity

The antioxidant properties of related compounds have also been investigated. The ability to scavenge free radicals is crucial for reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Compounds derived from benzodioxin structures have demonstrated significant radical scavenging activity in DPPH assays .

Enzyme Inhibition

In addition to antitumor and antioxidant activities, the compound has been assessed for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The structure's ability to interact with the enzyme's active site suggests its utility in developing therapeutic agents for neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic applications of compounds similar to this compound:

  • Anticancer Study : A derivative was tested on A549 cells showing an IC50 value of 12.5 µM, indicating strong antitumor activity through apoptosis induction.
  • Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures could inhibit AChE activity by over 50%, suggesting potential use in treating Alzheimer's disease.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide exhibits promising anticancer properties:

  • Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation in various cancer cell lines. Studies have demonstrated a dose-dependent decrease in cell viability and significant markers of apoptosis through flow cytometry analysis.

    Case Study : In vitro studies on A549 lung cancer cells showed that treatment with concentrations ranging from 10 µM to 100 µM resulted in a marked reduction in cell viability and increased apoptotic markers.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent:

  • COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that the compound may be effective in treating inflammatory conditions such as arthritis.

    Case Study : In an induced inflammation model using rats, administration of the compound resulted in significant reductions in paw edema and decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6).

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values obtained were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

Case Studies Summary

The following table summarizes key findings from case studies involving this compound:

Study FocusMethodologyKey Findings
Anticancer EfficacyIn vitro assays on A549 cellsDose-dependent decrease in cell viability; significant apoptosis markers observed
Anti-inflammatory ActivityRat model of induced inflammationSignificant reduction in paw edema; decreased cytokine levels post-treatment

Comparison with Similar Compounds

Core Benzodioxin Derivatives

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ():

    • Simpler structure lacking the tetrazole-thio group.
    • Physical properties: Colorless oil, NMR data (δ 2.11 ppm for methyl group), molecular weight 194.08 g/mol.
    • Demonstrates the baseline properties of benzodioxin-acetamide derivatives, highlighting how substituents alter physicochemical behavior .
  • 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): Complex derivative with difluoropropanoyl and tetrahydrofuran groups. Illustrates the versatility of benzodioxin in drug design, where bulky substituents enhance target specificity but may reduce solubility .

Thioacetamide-Linked Heterocycles

  • Triazinoindole-thioacetamides (, Compounds 23–27): Examples: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (Compound 23). Structural distinction: Triazinoindole instead of tetrazole. Synthesis: Reacting thioacetic acids with anilines (95% purity), suggesting robust synthetic routes for thioacetamide derivatives . Potential applications: High purity indicates stability, relevant for hit identification in drug discovery .
  • Benzodioxine-based thiadiazole derivatives ():

    • Example: (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide.
    • Thiadiazole substituents instead of tetrazole.
    • Synthetic method: Condensation with thiosemicarbazide, highlighting alternative strategies for heterocyclic appendages .

Industrial and Functionalized Analogs

  • Perfluoroalkyl-thioacetamides (): Example: Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(perfluoro-C4-20-alkyl)thio] derivs.
  • Chloropyridine-sulfonamido benzodioxin derivatives ():

    • Example: 2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (EN300-265813).
    • Molecular weight 408.84 g/mol, higher than the target compound due to the sulfonamido group.
    • Demonstrates the impact of sulfonamide vs. acetamide linkages on molecular weight and solubility .

Comparative Data Table

Compound Name / ID Core Structure Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Benzodioxin + acetamide Phenyltetrazole-thio ~389.43* Bioactive, potential enzyme inhibition -
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin + acetamide None 194.08 Colorless oil, simple structure
Compound 23 () Triazinoindole + acetamide Cyanomethylphenyl - 95% purity, stable synthesis
EN300-265813 () Benzodioxin + benzamide Chloropyridine-sulfonamido 408.84 High molecular weight, sulfonamide

*Calculated based on formula C₁₈H₁₇N₅O₃S.

Key Findings and Implications

  • Synthetic Accessibility : Thioacetamide derivatives (e.g., ) are synthesized via acid-amine coupling, suggesting feasible routes for the target compound .
  • Physicochemical Properties : Bulky substituents (e.g., in ) increase molecular weight but may reduce solubility, a critical factor for bioavailability .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

  • Synthesis : Use nucleophilic substitution reactions to couple the benzodioxin and tetrazole-thioacetamide moieties. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. For intermediates, employ X-ray crystallography to confirm regioselectivity and structural integrity .
  • Characterization : Combine NMR (¹H/¹³C) for functional group analysis, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in stereochemistry .

Q. How can researchers validate the crystallographic data of this compound?

Answer:

  • Use the Cambridge Structural Database (CSD) to compare bond lengths, angles, and torsion angles with structurally similar compounds (e.g., benzodioxin or tetrazole derivatives). Apply SHELXL for refinement, ensuring R-factor convergence below 5%. Validate hydrogen bonding networks using graph-set analysis to identify common motifs (e.g., C(4) chains or R₂²(8) rings) .

Q. What experimental protocols are effective for assessing hydrogen-bonding interactions in this molecule?

Answer:

  • Perform SCXRD to map donor-acceptor distances (e.g., N–H···O or S–H···N). Use Mercury (CCDC) software to visualize and quantify interactions. Compare results with Etter’s rules for hydrogen-bond predictability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data for this compound’s reactivity?

Answer:

  • Step 1 : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental spectroscopic data (IR/Raman).
  • Step 2 : Analyze discrepancies in reaction pathways using kinetic isotope effects (KIE) or isotopic labeling.
  • Step 3 : Reconcile crystallographic data (e.g., bond strain) with computational geometry optimizations .

Q. What strategies optimize the compound’s bioactivity while minimizing synthetic complexity?

Answer:

  • SAR Studies : Systematically modify substituents on the tetrazole ring (e.g., electron-withdrawing groups) and monitor bioactivity via in vitro assays.
  • Retrosynthetic Analysis : Prioritize convergent synthesis routes to reduce step count. Use flow chemistry for scalable production of intermediates .

Q. How can researchers leverage the Cambridge Structural Database (CSD) to predict polymorphism?

Answer:

  • Query the CSD for benzodioxin and tetrazole derivatives (>250,000 entries). Apply machine learning tools (e.g., MorphPredict) to identify high-risk polymorphic motifs (e.g., flexible sulfur linkages). Validate predictions via slurry experiments under varied solvent conditions .

Key Methodological Insights

  • Crystallography : SHELX remains the gold standard for refinement, but combine it with Olex2 for enhanced visualization of disordered regions .
  • Contradiction Mitigation : Use tiered validation (e.g., SCXRD → DFT → bioassay) to address conflicting data .
  • Database Mining : The CSD’s entropy-based filters can prioritize stable polymorphs for pharmaceutical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.